7'-Methyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
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Overview
Description
Molecular Structure Analysis
The molecular structure of “7’-Methyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline]” can be inferred from its name. It contains a spiro[cyclohexane-1,4’-isoquinoline] core structure, which is a type of bicyclic compound where the two rings share a single atom . The ‘7-Methyl’ indicates a methyl group attached to the 7th carbon in the isoquinoline ring .Scientific Research Applications
Synthesis of Propanediol and Aminopropanol Derivatives
The chemical reaction of N-methyl-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentan-1,4'-isoquinoline]-1'-carboxamide with phenoxymethyloxiranes and secondary amines has led to the creation of new propanediol derivatives and corresponding aminopropanols of the tetrahydroisoquinoline series, showcasing the compound's versatility in producing complex organic structures (Aghekyan et al., 2015).
Formation of Hydroazocine Rings
In the study of piperidine β-acyl derivatives' reactions with acetylenecarboxylic acids esters, a conversion of the piperidine ring into a hexahydroazocine cycle was observed. This highlighted the compound's potential in yielding unexpected and complex cyclic structures (Malkova et al., 2016).
Structural Analysis and Applications
A structural analysis of spiro[cyclohexane-1,2'-6'-methoxy-1'-(α-chloroacetyl)-1,2',3',4'-tetrahydro-4'-methylquinoline] revealed its potential antibacterial, antiarrhythmic, antihypertensive, analgesic, anticancer, and antiviral properties. The compound's structure makes it suitable for synthesizing tricyclic systems, indicating its importance in pharmaceutical applications (Soriano-garcia et al., 2000).
Synthesis of Isoquinolines
The reaction of specific compounds with nitriles in concentrated sulfuric acid yielded 1'-substituted 6'-methoxy-4',4'-dimethyl-4'H-spiro[cyclohexane-1,3'-isoquinolines]. This process involved a Wagner-Meerwein rearrangement and Ritter reaction, showcasing a method for creating complex molecular structures (Perevoshchikova et al., 2014).
Synthesis of Tacrine Scaffolds and Photophysical Properties
A series of new 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] was synthesized, demonstrating significant photophysical properties. This research contributes to the understanding of the compound's potential in creating new tacrine scaffolds, which are important in medicinal chemistry (Silva et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 7’-Methyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed to interact with its targets through a cyclization reaction .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters are subjects of ongoing research .
Result of Action
As research progresses, more information about the compound’s effects at the molecular and cellular levels will become available .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
Properties
IUPAC Name |
7-methylspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-12-5-6-14-13(9-12)10-16-11-15(14)7-3-2-4-8-15/h5-6,9,16H,2-4,7-8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXMASNNXYBWFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCCCC3)CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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